Acetamide, 2-chloro-N-((6-nitro-1H-benzimidazol-1-yl)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, 2-chloro-N-((6-nitro-1H-benzimidazol-1-yl)methyl)- is a chemical compound that features a benzimidazole moiety, which is known for its diverse pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-chloro-N-((6-nitro-1H-benzimidazol-1-yl)methyl)- typically involves the condensation of 2-chloroacetamide with 6-nitro-1H-benzimidazole. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, followed by their condensation under controlled conditions. The use of high-purity reagents and optimized reaction conditions ensures the efficient production of the compound on a large scale .
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2-chloro-N-((6-nitro-1H-benzimidazol-1-yl)methyl)- undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom in the acetamide group can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Major Products
Nucleophilic substitution: The major products are substituted acetamides where the chlorine atom is replaced by the nucleophile.
Reduction: The major product is the corresponding amine derivative of the benzimidazole moiety.
Scientific Research Applications
Acetamide, 2-chloro-N-((6-nitro-1H-benzimidazol-1-yl)methyl)- has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antimicrobial, anticancer, and antiviral activities due to the presence of the benzimidazole moiety.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic uses.
Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of Acetamide, 2-chloro-N-((6-nitro-1H-benzimidazol-1-yl)methyl)- involves its interaction with specific molecular targets such as enzymes and receptors. The nitro group in the benzimidazole moiety can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects . The compound may also inhibit specific enzymes, disrupting essential biochemical pathways in target organisms .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: Known for its broad range of biological activities, including antimicrobial and anticancer properties.
2-Chloroacetamide: Used as an intermediate in organic synthesis and has applications in the production of pharmaceuticals.
Uniqueness
Acetamide, 2-chloro-N-((6-nitro-1H-benzimidazol-1-yl)methyl)- is unique due to the combination of the benzimidazole moiety with the 2-chloroacetamide group, which enhances its chemical reactivity and potential biological activities. This combination allows for a diverse range of chemical modifications and applications in various fields .
Properties
CAS No. |
103706-78-1 |
---|---|
Molecular Formula |
C10H9ClN4O3 |
Molecular Weight |
268.65 g/mol |
IUPAC Name |
2-chloro-N-[(6-nitrobenzimidazol-1-yl)methyl]acetamide |
InChI |
InChI=1S/C10H9ClN4O3/c11-4-10(16)13-6-14-5-12-8-2-1-7(15(17)18)3-9(8)14/h1-3,5H,4,6H2,(H,13,16) |
InChI Key |
NKILYJJPIKQDBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])N(C=N2)CNC(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.